

An In-depth Technical Guide to Pirprofen (CAS: 31793-07-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pirprofen

Cat. No.: B1678485

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Pirprofen** is a non-steroidal anti-inflammatory drug (NSAID) that has been withdrawn from the market in several countries due to safety concerns, including hepatotoxicity. This document is intended for research and informational purposes only.

Core Data Presentation

This section summarizes the key physicochemical and pharmacological properties of **Pirprofen**.

Table 1: Physicochemical Properties of Pirprofen

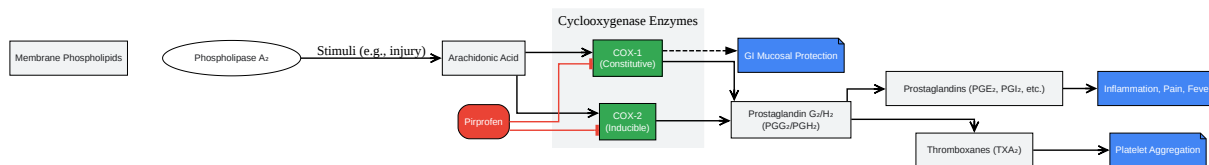
Property	Value	Source(s)
CAS Registry Number	31793-07-4	[1][2][3][4][5]
Molecular Formula	C ₁₃ H ₁₄ ClNO ₂	[1][2][6]
Molecular Weight	251.71 g/mol	[1][6]
IUPAC Name	2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoic acid	[1]
Synonyms	Rengasil, Pirprofene, SU-21524	[1][4]
Appearance	Solid powder	[6]
Melting Point	98-100 °C	[5]
Boiling Point	410.8 °C at 760 mmHg	[5]
pKa	4.56 (Predicted)	[5]
Solubility	Slightly soluble in DMSO, Ethyl Acetate, and Methanol	[5]

Table 2: Pharmacological Profile of Pirprofen

Parameter	Description	Source(s)
Pharmacological Class	Non-Steroidal Anti-Inflammatory Drug (NSAID); Propionic acid derivative	[7][8]
Mechanism of Action	Non-selective inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes, leading to reduced prostaglandin synthesis.	[8]
Therapeutic Uses (Historical)	Treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions.	[7]
Adverse Effects	Gastrointestinal disturbances, peptic ulcers, and potential for hepatotoxicity.	[7]

Signaling Pathways and Logical Relationships

Diagram 1: Pirprofen's Mechanism of Action - Inhibition of the Arachidonic Acid Cascade



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Caption: **Pirprofen** inhibits COX-1 and COX-2, blocking prostaglandin and thromboxane synthesis.

Diagram 2: General Synthetic Pathway for Phenylpropionic Acids



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Caption: A generalized synthetic route to phenylpropionic acid NSAIDs.

Experimental Protocols

Detailed experimental protocols for the synthesis of **Pirprofen** are not readily available in the public domain. The following are representative protocols for key pharmacological assays, which can be adapted for the evaluation of **Pirprofen**.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

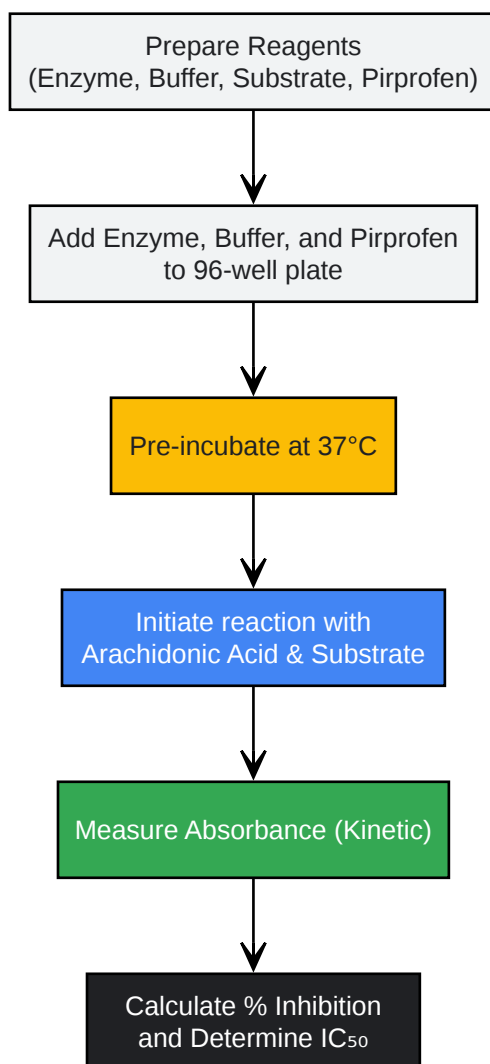
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate.

Methodology:

- Reagent Preparation:
 - Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
 - Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in the assay buffer.
 - Prepare a solution of hemin (cofactor) in the assay buffer.

- Prepare a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the assay buffer.
- Prepare stock solutions of **Pirprofen** and a reference inhibitor (e.g., indomethacin) in a suitable solvent (e.g., DMSO).
- Assay Procedure (96-well plate format):
 - To each well, add the assay buffer, hemin solution, and the respective COX enzyme (COX-1 or COX-2).
 - Add various concentrations of **Pirprofen** or the reference inhibitor to the test wells. Add solvent alone to the control wells.
 - Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
 - Initiate the reaction by adding the chromogenic substrate and arachidonic acid to each well.
 - Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in a kinetic mode for 5-10 minutes.
- Data Analysis:
 - Calculate the rate of reaction for each concentration.
 - Determine the percentage of inhibition relative to the control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Diagram 3: Workflow for In Vitro COX Inhibition Assay



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Caption: A typical workflow for determining the in vitro COX inhibitory activity of **Pirprofen**.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Principle: This model assesses the ability of a compound to reduce acute inflammation induced by the injection of carrageenan into the paw of a rat. The degree of inflammation is quantified by measuring the increase in paw volume (edema).

Methodology:

- Animals:

- Use male Wistar or Sprague-Dawley rats (150-200 g).
- Acclimatize the animals for at least one week before the experiment.
- House the animals in standard cages with free access to food and water.
- Experimental Groups:
 - Group 1: Control (vehicle only).
 - Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg).
 - Groups 3-5: Test Groups (**Pirprofen** at various doses, e.g., 10, 30, 100 mg/kg).
- Procedure:
 - Fast the animals overnight before the experiment.
 - Measure the initial volume of the right hind paw of each rat using a plethysmometer (V_0).
 - Administer the vehicle, reference drug, or **Pirprofen** orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
 - Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
 - Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection (V_t).
- Data Analysis:
 - Calculate the increase in paw volume (edema) for each animal at each time point: $\text{Edema} = V_t - V_0$.
 - Calculate the percentage of inhibition of edema for each treated group compared to the control group: $\% \text{ Inhibition} = [(\text{Edema_control} - \text{Edema_treated}) / \text{Edema_control}] \times 100$.
 - Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Pharmacokinetic Study in Rats

Principle: This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of **Pirprofen** in rats after a single dose administration.

Methodology:

- Animals:
 - Use male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.
- Dosing:
 - Administer a single dose of **Pirprofen** (e.g., 10 mg/kg) intravenously (i.v.) or orally (p.o.).
- Blood Sampling:
 - Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
 - Centrifuge the blood samples to separate the plasma.
- Sample Analysis:
 - Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of **Pirprofen** in rat plasma.
 - Analyze the plasma samples to determine the concentration of **Pirprofen** at each time point.
- Pharmacokinetic Analysis:
 - Use non-compartmental analysis to determine the following pharmacokinetic parameters:
 - Area under the plasma concentration-time curve (AUC)
 - Maximum plasma concentration (C_{max})

- Time to reach maximum plasma concentration (Tmax)
- Elimination half-life ($t_{1/2}$)
- Clearance (CL)
- Volume of distribution (Vd)
- For oral administration, calculate the bioavailability (F) by comparing the AUC after oral and i.v. administration.

Conclusion

Pirprofen is a phenylpropionic acid derivative with anti-inflammatory, analgesic, and antipyretic properties stemming from its non-selective inhibition of COX enzymes. While it has demonstrated efficacy in treating inflammatory conditions, its use has been largely discontinued due to safety concerns. The information provided in this technical guide is intended to support further research into the pharmacology and toxicology of NSAIDs and to serve as a reference for the development of new and safer anti-inflammatory agents.

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Phone: (601) 213-4426
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